DH97-7

MT2 melatonin receptor Radioligand binding Selectivity profiling

Isolating MT2-specific signaling without off-target MT1 engagement challenges circadian, retinal, and neuropathic pain studies. DH97-7 (CAS 343263-95-6) resolves this with an 89-fold selectivity window for MT2 (Ki=252 nM) over MT1. - 89-fold MT2 selectivity eliminates confounding MT1 crosstalk in cAMP, [35S]GTPγS, and ERK assays. - Validated in vivo at 90 μg/mouse (s.c.) for complete blockade of melatonin-induced phase shifts. - Orthogonal N-pentanoyl scaffold complements K-185 for confirmatory MT2 target engagement.

Molecular Formula C22H26N2O
Molecular Weight 334.5 g/mol
Cat. No. B8091965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDH97-7
Molecular FormulaC22H26N2O
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCCCCC(=O)N1C2=CC=CC=C2C(=C1CC3=CC=CC=C3)CCN
InChIInChI=1S/C22H26N2O/c1-2-3-13-22(25)24-20-12-8-7-11-18(20)19(14-15-23)21(24)16-17-9-5-4-6-10-17/h4-12H,2-3,13-16,23H2,1H3
InChIKeyWQQBIBNCSCLVDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(2-Aminoethyl)-2-(phenylmethyl)-1H-indol-1-yl]-1-pentanone (DH 97): An Indole-Based MT2 Melatonin Receptor Antagonist for GPCR Research


1-[3-(2-Aminoethyl)-2-(phenylmethyl)-1H-indol-1-yl]-1-pentanone, also designated DH 97 or N-pentanoyl-2-benzyltryptamine (CAS 343263-95-6), is a synthetic indole derivative that functions as a selective antagonist of the melatonin receptor 2 (MT2), a class A G protein-coupled receptor [1]. It displays a pKi of 8.03 for human MT2 (Ki = 252 nM) and shows 89-fold selectivity over the MT1 receptor subtype and 229-fold selectivity over the GPR50 melatonin-related orphan receptor . This compound serves as a pharmacological tool for discriminating MT2-mediated signaling pathways from those governed by MT1 receptors .

MT2-selective antagonist for GPCR pathway discrimination
Indole scaffold with defined MT2 vs. MT1 selectivity window
Tool for in vitro binding/functional assays and in vivo circadian models

The Non-Substitutability of DH 97: Divergent Selectivity Windows Among Indole-Based MT2 Antagonists


Within the class of melatonin receptor antagonists, compounds sharing an indole scaffold exhibit widely disparate selectivity profiles for the MT2 versus MT1 receptor subtypes. Substitution of DH 97 with luzindole (N-acetyl-2-benzyltryptamine) or 4P-PDOT (a tetralin-based antagonist) would fundamentally alter experimental outcomes due to differences in both potency and selectivity indices [1]. While DH 97 provides an 89-fold MT2 selectivity window, luzindole offers only approximately 15- to 25-fold selectivity [2], and 4P-PDOT demonstrates partial agonist activity at MT2 receptors in certain functional assays [3]. These distinctions are critical when dissecting MT2-specific physiological functions such as circadian phase-shifting, retinal signaling, or immune modulation, where off-target MT1 engagement may confound interpretation [4].

Luzindole
Substantially lower MT2 selectivity may compromise MT2-specific pathway analysis.
4P-PDOT
Partial agonist activity at MT2 can introduce unintended receptor activation when antagonist function is required.
K-185
Differing potency and selectivity profile shifts working concentration requirements; cross-validation with DH 97 advised.

DH 97 Comparative Evidence Guide: Quantitative Differentiation from Luzindole, 4P-PDOT, and K-185


MT2 Receptor Binding Affinity: DH 97 Versus Luzindole and K-185

DH 97 exhibits a Ki of 252 nM for human MT2 receptors in radioligand binding assays using 2-[125I]iodomelatonin, positioning it as a moderately potent antagonist [1]. In head-to-head comparison, luzindole demonstrates higher MT2 affinity with Ki values ranging from 7.3 to 10.2 nM across independent studies, representing an approximately 25- to 35-fold greater binding potency . Conversely, K-185 displays a 140-fold MT2-over-MT1 selectivity but with distinct potency characteristics [2]. This quantitative divergence in absolute MT2 affinity dictates the concentration ranges required for functional antagonism experiments and influences the suitability of DH 97 for applications where intermediate receptor occupancy is desired.

MT2 Binding Affinity
Reported
DH 97 Ki = 252 nM vs. Luzindole Ki 7.3–10.2 nM; K-185 140-fold MT2 selective.
Luzindole reported 25- to 35-fold higher affinity.
Informs concentration selection for functional assays based on desired receptor occupancy.
Affinities from independent studies; direct comparison may require matched conditions.
MT2 melatonin receptor Radioligand binding Selectivity profiling

MT2-over-MT1 Selectivity Ratio: Quantitative Differentiation of DH 97 from 4P-PDOT and Luzindole

DH 97 achieves an 89-fold selectivity for human MT2 over human MT1 receptors, with a Ki of 1100 nM for MT1 compared to 252 nM for MT2 [1]. This selectivity window is intermediate among available antagonists. In cross-study comparison, 4P-PDOT exhibits dramatically higher MT2 selectivity, reported as >300-fold to approximately 22,000-fold depending on assay conditions [2], while luzindole demonstrates only 15- to 25-fold selectivity (MT1 Ki = 158–179 nM; MT2 Ki = 7.3–10.2 nM) [3]. This places DH 97 in a unique position: it provides sufficient selectivity to discriminate MT2-mediated effects while retaining measurable MT1 engagement that may serve as an internal control in certain experimental designs.

MT2/MT1 Selectivity
Reported
DH 97: 89-fold (MT1 Ki 1100 nM); 4P-PDOT: >300–22,000-fold; Luzindole: 15–25-fold.
DH 97 ~6-fold more selective than luzindole, >3-fold less than 4P-PDOT.
Defines concentration window (~nM) for MT2-selective probe application with low MT1 engagement.
Ratios depend on assay conditions; verify in target experimental system.
Receptor subtype selectivity MT1/MT2 discrimination Off-target profiling

Functional Antagonism Profile: DH 97 Versus 4P-PDOT Partial Agonist Activity

DH 97 functions as a pure antagonist at MT2 receptors, blocking melatonin-induced [35S]GTPγS incorporation without exhibiting intrinsic agonist activity [1]. This contrasts directly with 4P-PDOT, which despite its exceptional MT2 binding selectivity, behaves as a partial agonist in [35S]GTPγS functional assays with a relative intrinsic activity of 0.37 at human MT2 receptors [2]. Additionally, 4P-PDOT demonstrates concentration-dependent suppression of forskolin-stimulated cAMP in CHO-MT2 cells with a pEC50 of 8.72 and an actual activity of 0.86, confirming its partial agonist character . This functional dichotomy is critical: DH 97 can be used to definitively block MT2 signaling without confounding agonist effects, whereas 4P-PDOT may activate residual MT2 signaling pathways even when intended as an antagonist.

Functional Antagonism
Head-to-head
DH 97: pure antagonist (no intrinsic activity); 4P-PDOT: partial agonist (intrinsic activity 0.37, pEC50 8.72).
Provides clean MT2 blockade; critical for antagonist control groups and pathway interpretation.
Partial agonism observed in GTPγS and cAMP assays; functional assays should confirm.
Functional selectivity GTPγS binding cAMP inhibition

Off-Target Selectivity: DH 97 Profiling Against GPR50, PNMT, and Indolethylamine N-Methyltransferase

DH 97 displays 229-fold selectivity for MT2 over the melatonin-related orphan receptor GPR50, a GPCR that heterodimerizes with MT1 and MT2 to modulate signaling [1]. In broader off-target profiling, DH 97 exhibits weak inhibition of phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 × 10⁶ nM (1.11 mM), indicating negligible activity at this catecholamine-synthesizing enzyme [2]. Against human indolethylamine N-methyltransferase, DH 97 shows a Ki of 1.20 × 10⁴ nM (12 μM), representing only weak off-target binding [3]. While comparable off-target data for luzindole and 4P-PDOT at these enzymes are not systematically reported, DH 97's quantified weak activity at PNMT and indolethylamine N-methyltransferase provides a defined off-target profile for experimental interpretation.

Off-Target Profile
Class-level
PNMT Ki >1 mM (negligible); indolethylamine N-methyltransferase Ki 12 μM (weak); GPR50 229-fold selective.
Defined weak off-target binding supports MT2 pathway specificity; limits confounding enzyme effects.
Comparable off-target data for luzindole/4P-PDOT not systematically reported.
Off-target pharmacology GPR50 N-methyltransferases

In Vivo Pharmacological Validation: DH 97 Blocks Melatonin-Induced Circadian Phase-Shifting

In vivo administration of DH 97 in C3H/HeN mice (90 μg/mouse, subcutaneous) completely blocked melatonin-induced phase advances of circadian activity rhythms when administered at circadian time 10 [1]. This in vivo antagonism establishes DH 97 as a functional MT2 antagonist capable of crossing the blood-brain barrier to engage central MT2 receptors in the suprachiasmatic nucleus. While similar in vivo studies exist for luzindole and 4P-PDOT demonstrating blockade of circadian phase-shifting [2], the availability of DH 97 as a chemically distinct tool compound with a defined selectivity window (89-fold MT2-over-MT1) provides an orthogonal validation option for confirming MT2-specific pharmacology in behavioral and physiological studies.

In Vivo Antagonism
Reported
DH 97 (90 μg/mouse s.c.) completely blocked melatonin-induced phase advances; luzindole/4P-PDOT also block in comparable models.
Validates DH 97 as systemically active MT2 antagonist for behavioral circadian research.
C3H/HeN mouse model; confirms brain penetration and central MT2 engagement.
Circadian rhythm In vivo pharmacology Suprachiasmatic nucleus

DH 97 Recommended Applications: Experimental Scenarios Leveraging Quantified MT2 Selectivity and Antagonist Purity


Discrimination of MT2-Mediated Signaling in Cells Co-Expressing MT1 and MT2 Receptors

In recombinant systems or native tissues expressing both MT1 and MT2 receptors (e.g., retinal cells, suprachiasmatic nucleus neurons, immune cells), DH 97 can be applied at concentrations between 100 nM and 500 nM to achieve significant MT2 receptor occupancy with minimal MT1 engagement [1]. At 250 nM (≈Ki for MT2), approximately 50% of MT2 receptors are occupied while MT1 occupancy remains below 20%, enabling functional isolation of MT2-dependent signaling. This application is particularly valuable in cAMP accumulation assays, [35S]GTPγS binding studies, and ERK phosphorylation measurements where MT1 and MT2 receptor subtypes may produce opposing or synergistic effects [2].

Antagonist Control in Melatonin-Induced Circadian Phase-Shifting Studies

For in vivo circadian rhythm research requiring systemic MT2 receptor blockade, DH 97 administered subcutaneously at 90 μg/mouse provides complete antagonism of melatonin-induced phase advances [1]. This validated dose can be used as a positive control for MT2-mediated effects in behavioral pharmacology studies, including assessment of novel MT2-selective agonists or investigation of melatonin's chronobiotic actions in disease models. The 89-fold selectivity profile ensures that observed effects are attributable to MT2 antagonism rather than concurrent MT1 blockade, which is particularly important when interpreting complex circadian outputs [2].

Pharmacological Validation of MT2-Dependent Phenotypes in Pain and Nociception Models

Melatonin exerts antinociceptive effects in diabetic neuropathy models via MT2 receptor activation, as demonstrated by complete blockade with the MT2-selective antagonist K-185 [1]. DH 97 provides an orthogonal chemical scaffold for confirming these MT2-dependent findings. In formalin-induced nociception assays or tactile allodynia measurements in diabetic rodents, DH 97 can be administered to verify that melatonin's analgesic effects are mediated specifically through MT2 receptors rather than off-target pathways or MT1 engagement [2]. The compound's defined off-target profile at PNMT and indolethylamine N-methyltransferase minimizes confounding enzymatic effects.

Structure-Activity Relationship (SAR) Studies of Indole-Based Melatonergic Ligands

DH 97 serves as a key reference compound in SAR campaigns exploring the impact of N-acyl chain length and substitution patterns on MT2 selectivity and functional efficacy [1]. Comparing DH 97 (N-pentanoyl chain) with luzindole (N-acetyl chain) reveals that extending the acyl moiety from C2 to C5 increases MT2 selectivity from ~15- to 25-fold to 89-fold, while maintaining pure antagonist activity. This quantitative relationship informs medicinal chemistry efforts to design next-generation MT2-selective ligands with tailored pharmacological profiles for circadian disorders, mood disorders, or cancer applications [2].

Application
Selection Property
Validation Focus
MT1/MT2 co-expression signaling discrimination
Defined MT2 selectivity window
MT2-specific cAMP, GTPγS, ERK readouts
Circadian phase-shifting in vivo studies
Systemic MT2 antagonist activity (brain-penetrant)
Melatonin-induced phase advance blockade
Pain/nociception model validation
Orthogonal chemical scaffold to K-185
Confirmation of MT2-mediated antinociception
Indole structure-activity relationship studies
N-acyl chain length and MT2 selectivity relationship
Quantitative selectivity comparison with luzindole

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